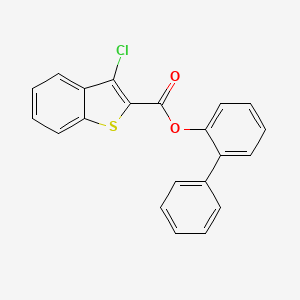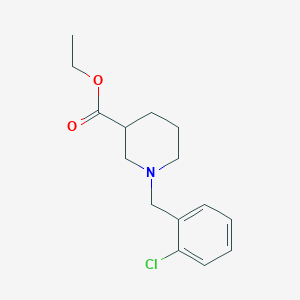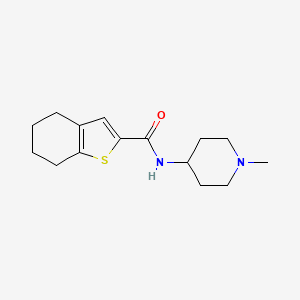
1-(4-allyl-2-methoxyphenoxy)-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-allyl-2-methoxyphenoxy)-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate. This compound is also known as ABP-700 and is a selective antagonist of the muscarinic acetylcholine receptor subtype M1.
Mécanisme D'action
ABP-700 is a selective antagonist of the muscarinic acetylcholine receptor subtype M1. It binds to the receptor and prevents the binding of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. By blocking the receptor, ABP-700 can improve cognitive function in patients with cognitive disorders.
Biochemical and Physiological Effects:
ABP-700 has been shown to improve cognitive function in animal models of cognitive disorders. It has also been shown to reduce pain and depression-like behavior in animal models. However, the exact biochemical and physiological effects of ABP-700 are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
ABP-700 has several advantages for use in lab experiments. It is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which makes it a useful tool for studying the role of this receptor in cognitive function. However, there are also limitations to its use. ABP-700 is a relatively new compound, and more research is needed to fully understand its effects.
Orientations Futures
There are several future directions for research on ABP-700. One direction is to study its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Another direction is to study its potential use in the treatment of pain, addiction, and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of ABP-700.
Méthodes De Synthèse
The synthesis of ABP-700 involves several steps. First, 4-allyl-2-methoxyphenol is reacted with benzylpiperidine in the presence of a base to form the corresponding ether. Next, the allyl group is selectively hydrogenated to form the corresponding alcohol. Finally, the alcohol is converted to the hydrochloride salt using hydrochloric acid.
Applications De Recherche Scientifique
ABP-700 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. ABP-700 has also been studied for its potential use in the treatment of pain, addiction, and depression.
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3.ClH/c1-3-7-20-10-11-24(25(17-20)28-2)29-19-23(27)18-26-14-12-22(13-15-26)16-21-8-5-4-6-9-21;/h3-6,8-11,17,22-23,27H,1,7,12-16,18-19H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABOLTKJZJSHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Allyl-2-methoxyphenoxy)-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)


![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
![4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)

![3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5214881.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5214895.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5214904.png)
![N-(1-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5214907.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214912.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)